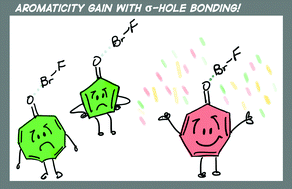On the reciprocal relationship between σ-hole bonding and (anti)aromaticity gain in ketocyclopolyenes†
Organic & Biomolecular Chemistry Pub Date: 2020-06-22 DOI: 10.1039/D0OB01076F
Abstract
σ-Hole bonding interactions (e.g., tetrel, pnictogen, chalcogen, and halogen bonding) can polarize π-electrons to enhance cyclic [4n] π-electron delocalization (i.e., antiaromaticity gain) or cyclic [4n + 2] π-electron delocalization (i.e., aromaticity gain). Examples based on the ketocyclopolyenes: cyclopentadienone, tropone, and planar cyclononatetraenone are presented. Recognizing this relationship has implications, for example, for tuning the electronic properties of fulvene-based π-conjugated systems such as 9-fluorenone.


Recommended Literature
- [1] The removal mechanism and performance of tetrabromobisphenol A with a novel multi-group activated carbon from recycling long-root Eichhornia crassipes plants†
- [2] Extractant mediated nano-aggregate formation in Triton X-114 aided cloud formation: structural insights from TEM and SANS studies†‡
- [3] Inherently chiral concave molecules—from synthesis to applications
- [4] Atomic Spectrometry Update: review of advances in elemental speciation
- [5] Semiconductors with NIR driven upconversion performance for photocatalysis and photoelectrochemical water splitting
- [6] Silica-supported tantalum clusters: catalyst for alkane conversion†
- [7] Layered coating of ultraflexible graphene-based electrodes for high-performance in-plane quasi-solid-state micro-supercapacitors†
- [8] Contents list
- [9] Single-source mediated facile electrosynthesis of p-Cu2S thin films on TCO (SnO2:F) with enhanced photocatalytic activities†
- [10] Preliminary note on the non-coagulable nitrogen compounds present in the cereals










